D2 Receptor Affinity Comparison: 5-Iodo vs. 3-Iodo Positional Isomers
In a direct stereospecific synthesis and pharmacological comparison, the 5-iodo isomer (5-IBZM: (S)-N-(1-ethylpyrrolidin-2-ylmethyl)-2-hydroxy-5-iodo-6-methoxybenzamide) exhibited approximately 100-fold lower binding affinity for dopamine D2 receptors compared to the clinically utilized 3-iodo isomer (IBZM) [1]. This affinity differential was quantified via in vitro competition binding assays [1].
| Evidence Dimension | Dopamine D2 receptor binding affinity |
|---|---|
| Target Compound Data | 5-IBZM: approximately 100-fold lower affinity than IBZM |
| Comparator Or Baseline | IBZM (3-iodo isomer) |
| Quantified Difference | ~100-fold reduction in affinity for 5-iodo isomer |
| Conditions | In vitro competition binding assay; (S)-enantiomer stereospecific synthesis |
Why This Matters
This 100-fold affinity difference demonstrates that procurement of authentic 5-iodo-2-methoxybenzamide is essential for producing the intended 5-iodo substituted target molecule, as accidental or intentional substitution with the 3-iodo isomer would produce a compound with drastically altered receptor binding properties and invalidate imaging or therapeutic applications.
- [1] Baldwin RM, et al. Synthesis and affinity of a possible byproduct of electrophilic radiolabeling of [123I]IBZM. Bioorg Med Chem Lett. 2003;13(22):4015-4017. View Source
